molecular formula C9H16N4S B13103419 2-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine

2-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B13103419
M. Wt: 212.32 g/mol
InChI Key: CWJXJRBAVPSOEJ-UHFFFAOYSA-N
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Description

2-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features an allylthio group, an ethyl group, and an ethanamine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an allylthio-substituted hydrazine with an ethyl-substituted nitrile under acidic or basic conditions can lead to the formation of the triazole ring. The reaction typically requires a catalyst, such as a Lewis acid or a transition metal complex, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the ethanamine group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

2-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.

    Medicine: Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with molecular targets in biological systems. The triazole ring can bind to specific enzymes or receptors, modulating their activity. The allylthio and ethanamine groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine: Lacks the allylthio group, which may affect its biological activity and chemical reactivity.

    2-(5-(Methylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine: Contains a methylthio group instead of an allylthio group, potentially altering its properties.

    2-(5-(Allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine: Features a methyl group instead of an ethyl group, which may influence its behavior in chemical reactions and biological systems.

Uniqueness

The presence of the allylthio group in 2-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine distinguishes it from similar compounds. This group can participate in unique chemical reactions and may enhance the compound’s biological activity. Additionally, the combination of the allylthio, ethyl, and ethanamine groups in the triazole ring provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H16N4S

Molecular Weight

212.32 g/mol

IUPAC Name

2-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C9H16N4S/c1-3-7-14-9-12-11-8(5-6-10)13(9)4-2/h3H,1,4-7,10H2,2H3

InChI Key

CWJXJRBAVPSOEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC=C)CCN

Origin of Product

United States

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